molecular formula C16H19ClN2O4 B1390426 Boc-6-chloro-D-tryptophan CAS No. 1217738-82-3

Boc-6-chloro-D-tryptophan

Cat. No. B1390426
CAS RN: 1217738-82-3
M. Wt: 338.78 g/mol
InChI Key: QIUZGOVYNVWFFN-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-6-chloro-D-tryptophan is a biochemical used for proteomics research . It has a molecular formula of C16H19ClN2O4 and a molecular weight of 338.79 .


Molecular Structure Analysis

Boc-6-chloro-D-tryptophan contains a total of 43 bonds. These include 24 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), and 1 (thio-) carbamate (aliphatic) .


Chemical Reactions Analysis

While specific chemical reactions involving Boc-6-chloro-D-tryptophan are not detailed in the available sources, the N-Boc group is known to be deprotected using various methods. One mild method for the selective deprotection of the N-Boc group involves using oxalyl chloride in methanol .


Physical And Chemical Properties Analysis

Boc-6-chloro-D-tryptophan is an off-white to light grey compound . Its IUPAC name is (2R)-2-[(tert-butoxycarbonyl)amino]-3-(6-chloro-1H-indol-3-yl)propanoic acid .

Safety And Hazards

Boc-6-chloro-D-tryptophan should be handled with care to avoid dust formation and contact with skin and eyes. If the exposure limits are exceeded or irritation or other symptoms are experienced, use a full-face respirator .

properties

IUPAC Name

(2R)-3-(6-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUZGOVYNVWFFN-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-6-chloro-D-tryptophan

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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